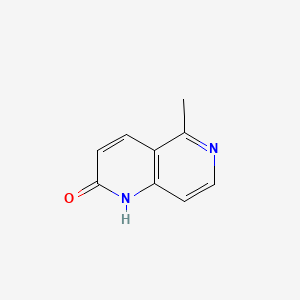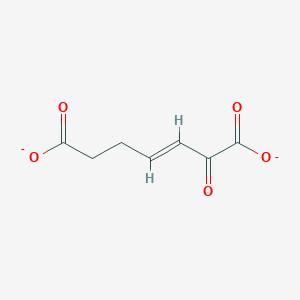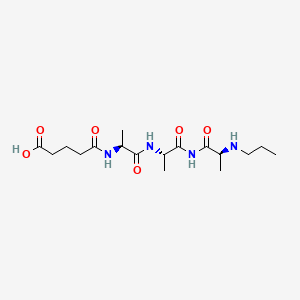
Maridomycin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maridomycin is a macrolide antibiotic derived from the fermentation broth of Streptomyces hygroscopicus . It is known for its strong antibacterial activity against gram-positive bacteria and some gram-negative bacteria . Maridomycin is particularly effective against clinical isolates of Staphylococcus aureus that are resistant to other antibiotics like erythromycin .
Preparation Methods
Maridomycin is typically isolated from the fermentation broth of Streptomyces hygroscopicus . The process involves extracting the compound with ethyl acetate at pH 8, transferring it to water at pH 3, and then back to ethyl acetate at pH 8 . The ethyl acetate extract is concentrated, and the crude material is crystallized from benzene . Industrial production methods follow similar extraction and crystallization processes to obtain maridomycin in pure form .
Chemical Reactions Analysis
Maridomycin undergoes various chemical reactions, including oxidation, reduction, and substitution . One notable reaction is the colorimetric determination of maridomycin, which involves the reaction of its epoxy group with picric acid in ethyl acetate . This reaction produces a product with absorption maxima at 415 and 475-480 nm in alkali . Common reagents used in these reactions include ethyl acetate, picric acid, and potassium hydroxide . The major products formed from these reactions are derivatives of maridomycin with modified functional groups .
Scientific Research Applications
Maridomycin has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and modification of macrolide antibiotics . In biology, maridomycin is used to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents . In medicine, maridomycin is explored for its potential to treat infections caused by antibiotic-resistant bacteria . Additionally, maridomycin has industrial applications in the production of other macrolide antibiotics and related compounds .
Mechanism of Action
Maridomycin exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis . This action prevents the bacteria from growing and replicating, ultimately leading to their death . The molecular targets of maridomycin include the 50S subunit of the bacterial ribosome . The pathways involved in its mechanism of action are related to the inhibition of peptide bond formation and the disruption of bacterial protein synthesis .
Comparison with Similar Compounds
Maridomycin is similar to other macrolide antibiotics such as erythromycin, josamycin, and kitasamycin . maridomycin is unique in its ability to inhibit the growth of certain antibiotic-resistant strains of Staphylococcus aureus . Other similar compounds include leucomycin, carbomycin, and SF-8373 . Maridomycin’s distinctiveness lies in its specific antibacterial spectrum and its stability in various pH conditions .
Properties
Molecular Formula |
C41H67NO16 |
|---|---|
Molecular Weight |
830 g/mol |
IUPAC Name |
[(14E)-9-[4-(dimethylamino)-3-hydroxy-5-(4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl)oxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] propanoate |
InChI |
InChI=1S/C41H67NO16/c1-11-30(45)55-29-19-32(47)51-22(4)18-28-27(54-28)14-13-26(44)21(3)17-25(15-16-43)37(38(29)50-10)58-40-35(48)34(42(8)9)36(23(5)53-40)57-33-20-41(7,49)39(24(6)52-33)56-31(46)12-2/h13-14,16,21-29,33-40,44,48-49H,11-12,15,17-20H2,1-10H3/b14-13+ |
InChI Key |
FFXJTOKFQATYBI-BUHFOSPRSA-N |
SMILES |
CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Isomeric SMILES |
CCC(=O)OC1CC(=O)OC(CC2C(O2)/C=C/C(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Canonical SMILES |
CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Synonyms |
maridomycin III |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]furan-2-yl]-5-bromobenzoate](/img/structure/B1234607.png)
![2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide](/img/structure/B1234608.png)


![17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234615.png)

![2H-Pyran-2-one,4-dihydroxy-2,4,5-trimethyl-2-furanyl)-1,3,5,7-octatetraenyl]-](/img/structure/B1234618.png)





![4-Amino-5-bromopyrrolo[2,3-d]pyrimidine](/img/structure/B1234629.png)
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate](/img/structure/B1234630.png)
